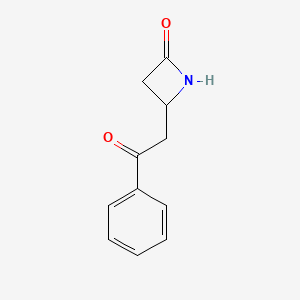
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- is a chemical compound with the molecular formula C11H18N2OS It is known for its unique structure, which includes an epoxy group and a dimethylthiocarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- typically involves the following steps:
Formation of Isoindoline Core: The initial step involves the formation of the isoindoline core through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a cyclizing agent under controlled conditions.
Introduction of Epoxy Group: The epoxy group is introduced through an epoxidation reaction. This involves the reaction of an alkene with an oxidizing agent such as peracetic acid or m-chloroperbenzoic acid.
Addition of Dimethylthiocarbamoyl Group: The final step involves the introduction of the dimethylthiocarbamoyl group. This can be achieved by reacting the intermediate compound with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of 4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, epoxidation, and addition reactions in a controlled manner.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
化学反应分析
Types of Reactions
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylthiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid, m-chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Substituted Isoindolines: Formed through nucleophilic substitution reactions.
科学研究应用
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- involves its interaction with specific molecular targets and pathways. The compound’s epoxy group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in the inhibition or modulation of enzyme activity, which may contribute to its biological effects.
相似化合物的比较
Similar Compounds
4,7-Epoxyisoindoline: Lacks the dimethylthiocarbamoyl group, making it less reactive in certain chemical reactions.
Hexahydroisoindoline: Lacks both the epoxy and dimethylthiocarbamoyl groups, resulting in different chemical and biological properties.
Dimethylthiocarbamoyl Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- is unique due to the presence of both the epoxy and dimethylthiocarbamoyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
73986-89-7 |
|---|---|
分子式 |
C11H18N2OS |
分子量 |
226.34 g/mol |
IUPAC 名称 |
N,N-dimethyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole-2-carbothioamide |
InChI |
InChI=1S/C11H18N2OS/c1-12(2)11(15)13-5-7-8(6-13)10-4-3-9(7)14-10/h7-10H,3-6H2,1-2H3 |
InChI 键 |
QMCICVXIQRDSTA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=S)N1CC2C3CCC(C2C1)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




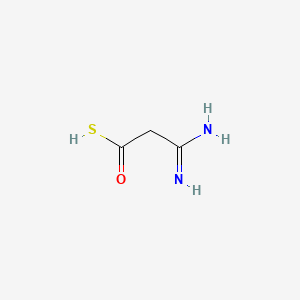
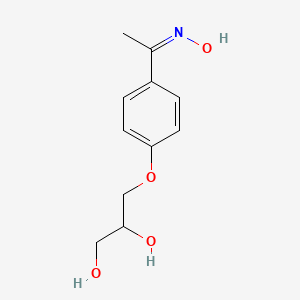
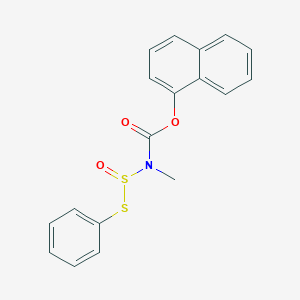
![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)
![2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]-](/img/structure/B14446989.png)

![9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)](/img/structure/B14446998.png)
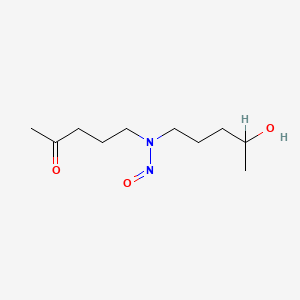
![Acetic acid--[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1)](/img/structure/B14447014.png)

